2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile

CAS No.: 170993-41-6

Cat. No.: VC2272900

Molecular Formula: C9H5ClN2O

Molecular Weight: 192.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 170993-41-6 |

|---|---|

| Molecular Formula | C9H5ClN2O |

| Molecular Weight | 192.6 g/mol |

| IUPAC Name | 2-(chloromethyl)-1,3-benzoxazole-5-carbonitrile |

| Standard InChI | InChI=1S/C9H5ClN2O/c10-4-9-12-7-3-6(5-11)1-2-8(7)13-9/h1-3H,4H2 |

| Standard InChI Key | DRJGTMOTYBEPCM-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1C#N)N=C(O2)CCl |

| Canonical SMILES | C1=CC2=C(C=C1C#N)N=C(O2)CCl |

Introduction

Chemical Structure and Properties

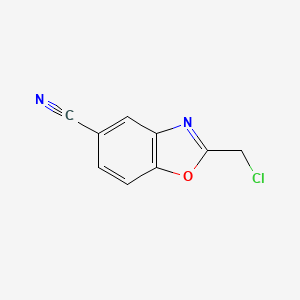

2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile consists of a benzoxazole heterocyclic system substituted with a chloromethyl group at position 2 and a nitrile (cyano) group at position 5. The molecular structure incorporates three key functional elements: the benzoxazole core, the chloromethyl substituent, and the carbonitrile group.

Basic Identifiers and Physical Properties

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| CAS Number | 170993-41-6 |

| Molecular Formula | C₉H₅ClN₂O |

| Molecular Weight | 192.6 g/mol |

| IUPAC Name | 2-(chloromethyl)-1,3-benzoxazole-5-carbonitrile |

| InChI | InChI=1S/C9H5ClN2O/c10-4-9-12-7-3-6(5-11)1-2-8(7)13-9/h1-3H,4H2 |

| InChIKey | DRJGTMOTYBEPCM-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1C#N)N=C(O2)CCl |

Structural Features

The compound's structure can be analyzed based on its constituent parts:

-

The benzoxazole core consists of a benzene ring fused with an oxazole ring, creating a planar heterocyclic system with an oxygen atom at position 1 and a nitrogen atom at position 3.

-

The chloromethyl group (-CH₂Cl) at position 2 introduces a reactive electrophilic center, making the compound suitable for nucleophilic substitution reactions.

-

The carbonitrile group (-C≡N) at position 5 is an electron-withdrawing substituent that affects the electronic distribution across the molecule and contributes to its potential for further functionalization.

Spectroscopic Properties

Based on predicted collision cross-section data, the compound exhibits the following mass spectrometry characteristics:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 193.01613* | ~132.4* |

| [M+Na]⁺ | 214.99807* | ~147.5* |

| [M+NH4]⁺ | 210.04267* | ~138.5* |

| [M-H]⁻ | 191.00157* | ~128.5* |

*Values extrapolated from similar compound data

Synthesis Methods

The synthesis of 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile typically involves multi-step organic reactions. Several approaches have been documented in the literature for synthesizing benzoxazole derivatives with similar substitution patterns.

Classical Synthetic Routes

One common approach for synthesizing 2-chloromethyl benzoxazole derivatives involves the condensation of substituted 2-aminophenols with chloroacetyl chloride or chloroacetic acid derivatives. The synthesis generally follows these steps:

-

Preparation of appropriately substituted 2-aminophenol precursors with a cyano group at position 5.

-

Condensation reaction with chloroacetyl chloride or ethyl chloroacetimidate hydrochloride to form the benzoxazole ring system with the chloromethyl substituent at position 2.

Alternative Synthetic Approaches

An alternative and more efficient method involves reacting substituted 2-aminophenol with ethyl chloroacetimidate hydrochloride in methylene chloride at 0°C, which can provide improved yields compared to traditional methods using polyphosphoric acid (PPA) .

The reaction sequence can be represented as:

-

4-Cyano-2-aminophenol + ethyl chloroacetimidate hydrochloride → 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile

This method offers several advantages:

-

Higher yield (reported up to 86.5% for similar benzoxazole derivatives)

-

Milder reaction conditions

-

Easier workup and purification

-

Environmentally friendlier approach compared to methods using PPA

Chemical Reactivity

The reactivity of 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile is primarily governed by its functional groups, which provide multiple sites for chemical transformations.

Reactivity of the Chloromethyl Group

The chloromethyl group at position 2 is particularly reactive and can undergo various nucleophilic substitution reactions:

-

Williamson ether synthesis with phenols or alcohols in the presence of a base (typically K₂CO₃) to form corresponding ether derivatives .

-

Nucleophilic substitution with amines to form aminomethyl derivatives.

-

Substitution with sulfur nucleophiles to form thioether linkages.

-

Reaction with azides followed by reduction to introduce aminomethyl functionality.

Reactivity of the Carbonitrile Group

The cyano group at position 5 can participate in various transformations:

-

Hydrolysis to carboxylic acid under acidic or basic conditions.

-

Reduction to primary amine using reducing agents such as LiAlH₄ or catalytic hydrogenation.

-

Conversion to amidine or amidoxime through reaction with hydroxylamine or amines.

-

Cycloaddition reactions to form heterocyclic systems.

Reactivity of the Benzoxazole Core

The benzoxazole ring system has its own reactivity patterns:

-

Electrophilic aromatic substitution reactions (though deactivated by the cyano group).

-

Coordination with metal ions through the nitrogen atom.

-

Potential for ring-opening reactions under harsh conditions.

Structural Analogues and Comparative Analysis

A comparison of 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile with structurally similar compounds provides insights into structure-activity relationships and potential applications.

Comparison with Related Compounds

Structure-Activity Relationships

The position and nature of substituents on the benzoxazole scaffold significantly influence biological activity:

-

The chloromethyl group at position 2 serves as a reactive site for further functionalization and can contribute to binding interactions with biological targets.

-

The cyano group at position 5 affects electronic distribution, potentially enhancing interactions with target proteins through hydrogen bonding or dipole-dipole interactions.

-

The benzoxazole core provides a rigid scaffold that can orient functional groups in specific spatial arrangements, which is crucial for biological activity.

Analytical Methods and Characterization

Several analytical techniques can be employed for the characterization and quality control of 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide structural confirmation, with characteristic signals for the chloromethyl group (typically around 4.5-5.0 ppm in ¹H NMR) and the aromatic protons of the benzoxazole ring.

-

Infrared (IR) Spectroscopy: Reveals characteristic absorption bands for the C≡N stretching (typically around 2220-2240 cm⁻¹), C=N stretching in the oxazole ring, and C-Cl stretching.

-

Mass Spectrometry: Provides molecular weight confirmation and fragmentation pattern analysis, with characteristic fragments corresponding to the loss of the chloromethyl group and other structural features .

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): Useful for purity determination and quality control, often employing reverse-phase conditions.

-

Thin-Layer Chromatography (TLC): Provides a simple method for monitoring reactions and assessing purity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume